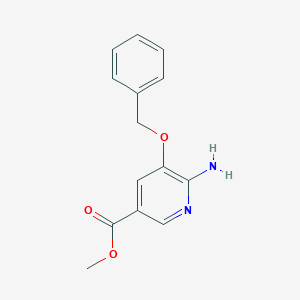
4-borono-2-propylBenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Borono-2-propylBenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzene ring, which also contains a propyl substituent at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-borono-2-propylBenzoic acid typically involves the following steps:
Propyl Substitution: The propyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzene ring undergoes alkylation with a propyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Borono-2-propylBenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
4-Borono-2-propylBenzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-borono-2-propylBenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites of enzymes, thereby modulating their activity . The boronic acid group can also interact with molecular targets involved in cancer cell proliferation, leading to growth inhibition and apoptosis .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-boronobenzoic acid
- 2-propylbenzoic acid
Comparison: 4-Borono-2-propylBenzoic acid is unique due to the presence of both a boronic acid group and a propyl substituent on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other boronic acids or benzoic acid derivatives . For example, phenylboronic acid lacks the propyl group, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C10H13BO4 |
|---|---|
Poids moléculaire |
208.02 g/mol |
Nom IUPAC |
4-borono-2-propylbenzoic acid |
InChI |
InChI=1S/C10H13BO4/c1-2-3-7-6-8(11(14)15)4-5-9(7)10(12)13/h4-6,14-15H,2-3H2,1H3,(H,12,13) |
Clé InChI |
GGKFWRNQKBILNM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C(=O)O)CCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)
![N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)





![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)

